1-Ethyl-2-isocyanobenzene
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Description
1-Ethyl-2-isocyanobenzene (1E2I) is an aromatic compound that has been studied for its potential applications in the field of medicinal chemistry and biochemistry. It is an aromatic compound that is composed of a benzene ring with an ethyl substituent and an isocyano group. The isocyano group is a highly reactive group and can be used to form a wide variety of derivatives, making 1E2I a potentially useful building block for organic synthesis.
Scientific Research Applications
Supramolecular Templates
1,3,5-triethylbenzene derivatives, related to 1-Ethyl-2-isocyanobenzene, have been extensively used as scaffolding in supramolecular chemistry. Their ability to organize molecular-recognition elements through a steric-gearing effect has been notable. This steric gearing aligns binding elements towards a central ring, enhancing binding affinity in molecular recognition applications (Wang & Hof, 2012).
Synthesis of Ureas and Hydroxamic Acids
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement involves derivatives of ethylbenzene. This process synthesizes hydroxamic acids from carboxylic acids, leading to the formation of ureas. The process is notable for its good yields, absence of racemization, and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).
Catalysis and Alkylation
Ethylbenzene derivatives play a role in catalysis, particularly in the alkylation of benzene with methanol. The formation of ethylbenzene as a major side product in this process has been a focus of study. Research indicates that modifying the Si/Al ratio of the catalyst can suppress ethylbenzene formation, thereby improving the efficiency of the process (Hu et al., 2016).
Organocatalysis
1-Ethyl-3-methylimidazolium-acetate, a compound related to 1-Ethyl-2-isocyanobenzene, has been observed to act as a catalyst in various chemical reactions. This compound, an ionic liquid, highlights the potential of using such substances as organocatalysts, leveraging their unique properties for diverse chemical transformations (Kelemen et al., 2011).
DNA Damage Studies
Although not directly mentioning 1-Ethyl-2-isocyanobenzene, studies on ethylbenzene and its exposure to sunlight have shown that it can induce DNA damage. These findings are crucial in understanding the carcinogenic potential of certain chemicals and their metabolites under specific conditions (Toda et al., 2003).
properties
IUPAC Name |
1-ethyl-2-isocyanobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLGKSRAQOOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404079 |
Source
|
Record name | 1-ethyl-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-isocyanobenzene | |
CAS RN |
63212-32-8 |
Source
|
Record name | 1-ethyl-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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